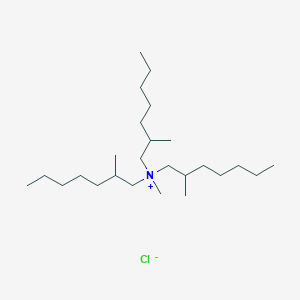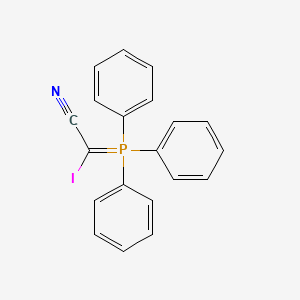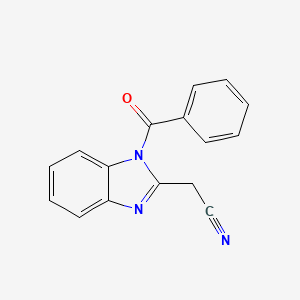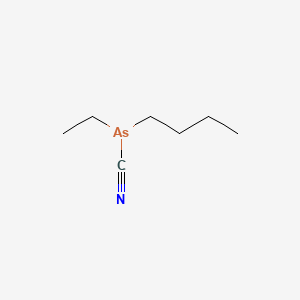
Butyramide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyramide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- is an organic compound belonging to the class of fatty amides. These compounds are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. This specific compound is characterized by the presence of a 6-chloro-5-methoxy-3-indolyl group attached to the butyramide structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyramide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- typically involves the reaction of butyric acid with an appropriate amine derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
Butyramide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
科学的研究の応用
Butyramide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Butyramide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
類似化合物との比較
Similar Compounds
Butyramide: A simpler fatty amide without the indolyl group.
N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)amine: Lacks the butyramide structure but contains the indolyl group.
Uniqueness
Butyramide, N-(2-(6-chloro-5-methoxy-3-indolyl)ethyl)- is unique due to the presence of both the butyramide and the 6-chloro-5-methoxy-3-indolyl groups. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
CAS番号 |
63762-76-5 |
|---|---|
分子式 |
C15H19ClN2O2 |
分子量 |
294.77 g/mol |
IUPAC名 |
N-[2-(6-chloro-5-methoxy-2H-indol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C15H19ClN2O2/c1-3-4-15(19)17-6-5-10-9-18-13-8-12(16)14(20-2)7-11(10)13/h7-8H,3-6,9H2,1-2H3,(H,17,19) |
InChIキー |
NCOBSAMRBZFZEQ-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NCCC1=C2C=C(C(=CC2=NC1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


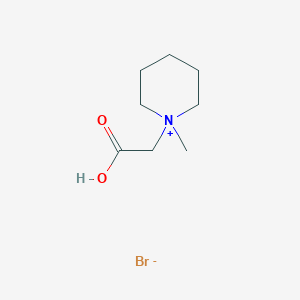
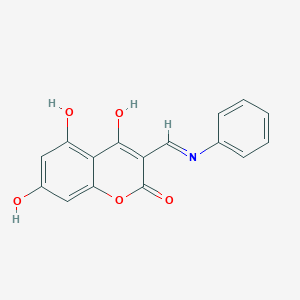
![2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14487203.png)
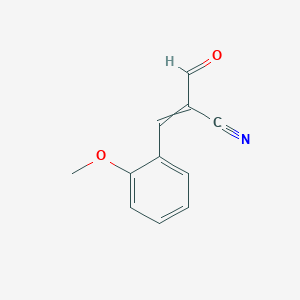


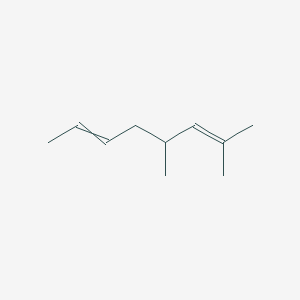
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide](/img/structure/B14487233.png)
